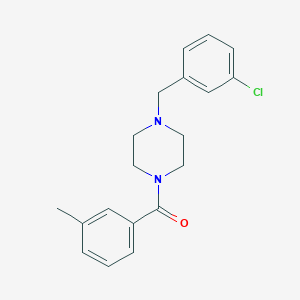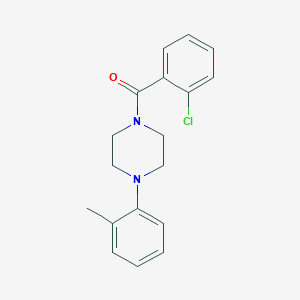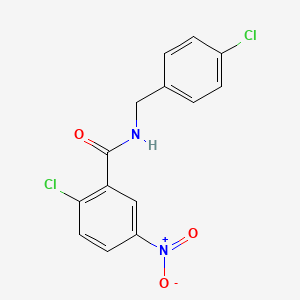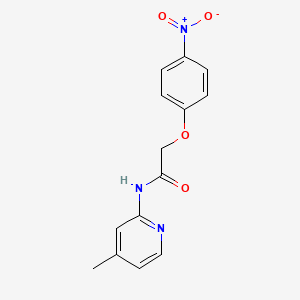![molecular formula C15H17ClN2O B5811459 N'-(4-chlorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5811459.png)
N'-(4-chlorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide, also known as BCH, is a chemical compound that has been extensively studied for its potential therapeutic applications. BCH belongs to a class of compounds known as hydrazones, which have been shown to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
N'-(4-chlorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, N'-(4-chlorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N'-(4-chlorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In infectious disease research, N'-(4-chlorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Mecanismo De Acción
The mechanism of action of N'-(4-chlorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. N'-(4-chlorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
N'-(4-chlorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, N'-(4-chlorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been shown to induce apoptosis, or programmed cell death, by activating various signaling pathways. In neuronal cells, N'-(4-chlorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been shown to protect against oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases. In microbial cells, N'-(4-chlorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been shown to disrupt cell wall synthesis and membrane integrity, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N'-(4-chlorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide in lab experiments is its broad spectrum of activity against various cell types and microbial strains. N'-(4-chlorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using N'-(4-chlorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide in lab experiments is its potential toxicity to normal cells and tissues. Therefore, careful dose optimization and toxicity testing are necessary before N'-(4-chlorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide can be used in clinical settings.
Direcciones Futuras
There are several future directions for research on N'-(4-chlorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide. One potential area of research is the development of novel derivatives of N'-(4-chlorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide with improved activity and selectivity against specific cell types or microbial strains. Another potential area of research is the investigation of the pharmacokinetics and pharmacodynamics of N'-(4-chlorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide in animal models, which could provide valuable information for the development of clinical trials. Additionally, the potential synergistic effects of N'-(4-chlorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide with other drugs or therapies could be explored, which could lead to the development of more effective treatment options for various diseases.
Métodos De Síntesis
N'-(4-chlorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide can be synthesized by reacting 4-chlorobenzaldehyde with bicyclo[4.1.0]hept-2-ene-7-one in the presence of hydrazine hydrate. The reaction proceeds via a condensation reaction, resulting in the formation of N'-(4-chlorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide as a yellow solid. The purity of the compound can be further improved by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c16-11-7-5-10(6-8-11)9-17-18-15(19)14-12-3-1-2-4-13(12)14/h5-9,12-14H,1-4H2,(H,18,19)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICXPCYZGYWGFM-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2C(=O)NN=CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2C(C1)C2C(=O)N/N=C/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(4-chlorophenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5811438.png)

![1-(4-methoxyphenyl)-2-{[4-(2-methyl-2-propen-1-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5811441.png)
![2-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5811455.png)

![2-(5-formyl-2-furyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde](/img/structure/B5811470.png)



